5-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound classified under pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound's unique structure allows it to be a valuable building block in the synthesis of various therapeutic agents. The compound has the molecular formula and is recognized by its Chemical Abstracts Service (CAS) number, which is not explicitly provided in the sources reviewed but can be found in chemical databases such as PubChem and ChemicalBook.
The synthesis of 5-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves several methods, including:
The synthetic route may include steps such as nucleophilic substitution or condensation reactions, leading to the formation of the desired pyrimidine derivative.
The molecular structure of 5-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione can be described as follows:
The specific arrangement of atoms within this compound contributes to its reactivity and potential biological activity.
5-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic chemistry.
The mechanism of action for 5-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione largely depends on its interactions with biological targets:
Understanding these mechanisms is crucial for developing therapeutic applications based on this compound.
5-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione exhibits several notable physical and chemical properties:
These properties influence how the compound behaves in various applications and environments.
5-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione has several scientific uses:
The compound 5-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione (CAS: 4433-40-3) is systematically named as 5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione in IUPAC nomenclature, with the methoxymethyl (–CH₂OCH₃) substituent at the C5 position of the pyrimidine ring. Its molecular formula is C₅H₆N₂O₃ (molecular weight: 142.11 g/mol), featuring a hydrogen-bond-donating diketone system at N1–C2(=O)–N3–C4(=O) and a flexible methoxymethyl group at C5. This structure is a C6-substituted uracil derivative, classified under bicyclic pyrimidinediones when fused with other rings (e.g., thieno[2,3-d]pyrimidines) [2] [3].
The methoxymethyl group significantly alters electronic properties compared to unsubstituted uracil. The C5-methoxy group enhances lipophilicity (logP: ~1.4) while maintaining moderate water solubility due to hydrogen-bonding capacity (PSA: ~59.4 Ų). The planar pyrimidinedione core allows for π-stacking interactions, while the C5 substituent adopts an orthogonal orientation, enabling diverse binding modes with biological targets [2] .
Table 1: Structural and Physicochemical Properties of 5-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione and Key Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Class |
---|---|---|---|---|
5-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione | C₅H₆N₂O₃ | 142.11 | C5: -CH₂OCH₃ | Monocyclic pyrimidinedione |
1-[2-(4-Bromophenyl)-2-oxoethyl]-5-(4-methoxyphenyl)-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | C₂₂H₁₇BrN₂O₄S | 485.35 | C1: -CH₂COC₆H₄Br; C5: aryl; Thieno-fused | Bicyclic thienopyrimidinedione |
6-(Methoxymethyl)-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | C₁₇H₁₈N₄O₃S | 358.42 | C6: -CH₂OCH₃; N1/N3: methyl; C5: -SCH₂C₅H₄N | Tricyclic pyridopyrimidinedione |
Pyrimidine-2,4-diones emerged as privileged scaffolds in medicinal chemistry following the discovery of uracil’s role in nucleic acid metabolism (1940s). Early derivatives like 5-fluorouracil (1957) established their anticancer potential by inhibiting thymidylate synthase. The C5-functionalization strategy evolved in the 1980s–2000s to optimize pharmacokinetics, leading to compounds like 5-(hydroxymethyl)uracil (precursor to 5-(methoxymethyl) derivatives) for antiviral applications [2] [6].
A breakthrough came with 5′-O-(4,4′-dimethoxytrityl)-2′-deoxyuridine (CAS: 23669-79-6), where the pyrimidinedione core was glycosylated and trityl-protected for oligonucleotide synthesis. This enabled antisense therapeutics and highlighted the scaffold’s adaptability for nucleoside mimetics [6]. Concurrently, antimicrobial hybrids were developed, such as 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione, exhibiting broad-spectrum activity against Gram-negative bacteria (MIC: 8 µg/mL) and Candida albicans (MIC: 0.25 µg/mL) [4].
The introduction of N-methoxymethyl (MOM) protecting groups marked a significant advancement in synthetic methodology. As demonstrated in pyrimidine-2,4-diones bearing C6 acyclic chains, MOM protection (e.g., conversion of 3 to 4–6) prevented undesired cyclization and improved solubility for PET tracer development (e.g., HSV-1 thymidine kinase imaging) [7]. Modern derivatives now span:
Table 2: Key Milestones in Pyrimidine-2,4-dione Derivative Development
Era | Key Innovation | Therapeutic Application | Representative Compound |
---|---|---|---|
1950–1960s | Halogenation at C5 | Anticancer | 5-Fluorouracil |
1980–1990s | Glycosylation/Tritylation | Nucleoside analogs | 5′-O-DMT-dU (CAS: 23669-79-6) [6] |
2000–2010s | C5 acyclic chains & heterocyclic fusion | Antimicrobials | 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4-dione [4] |
2010–Present | N-Methoxymethyl protection & PET tracer design | Molecular imaging/antiviral | N-1-MOM-6-(1-fluoro-3-hydroxyisobutyl)pyrimidine [7] |
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: